1-(2-Piperidinylmethyl)piperidine dihydrochloride
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Overview
Description
1-(2-Piperidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Piperidinylmethyl)piperidine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and hydrogen chloride. The reaction typically proceeds under mild conditions, with the piperidine acting as a nucleophile, attacking the electrophilic carbon of formaldehyde, followed by protonation with hydrogen chloride to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Piperidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of 1-(2-Piperidinylmethyl)piperidine.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(2-Piperidinylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of neurological disorders and other medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
- 2-Methyl-1-(2-piperidinylmethyl)piperidine
- 4-Methyl-1-(2-piperidinylmethyl)piperidine
Comparison: 1-(2-Piperidinylmethyl)piperidine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1-(piperidin-2-ylmethyl)piperidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;;/h11-12H,1-10H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIGBTSESJUQHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCCN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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